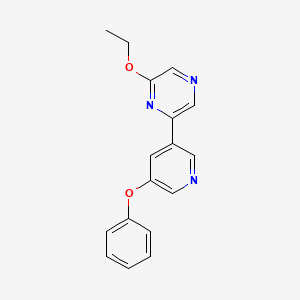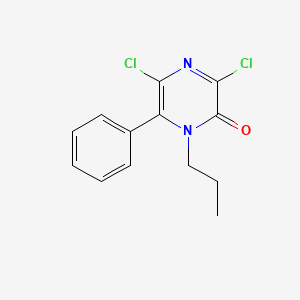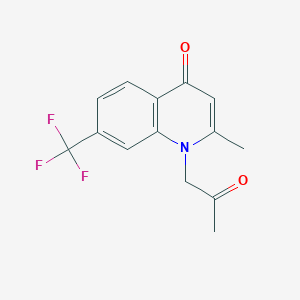
6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid is a quinoline derivative with a methoxy group at position 6, a methylsulfonyl group at position 2, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at position 6 using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylsulfonyl group can be introduced at position 2 by reacting the quinoline derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced at position 4 through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where the methoxy or methylsulfonyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: Utilized in the development of fluorescent probes and sensors for analytical applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A simpler derivative with only a methoxy group at position 6.
2-Methylsulfonylquinoline: A derivative with a methylsulfonyl group at position 2.
Quinoline-4-carboxylic acid: A derivative with a carboxylic acid group at position 4.
Uniqueness
6-Methoxy-2-(methylsulfonyl)quinoline-4-carboxylic acid is unique due to the combination of functional groups at specific positions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
142889-49-4 |
|---|---|
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfonylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO5S/c1-18-7-3-4-10-8(5-7)9(12(14)15)6-11(13-10)19(2,16)17/h3-6H,1-2H3,(H,14,15) |
InChI Key |
URKWKKKJQQQZPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
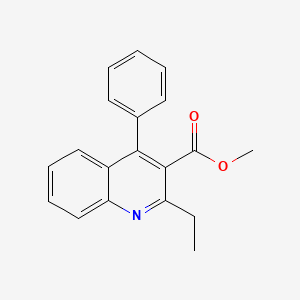
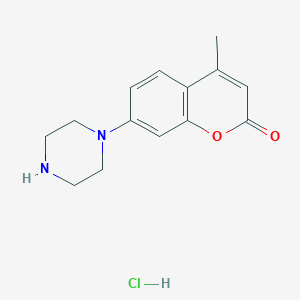
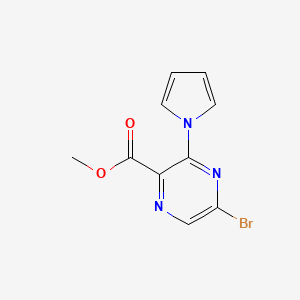
![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
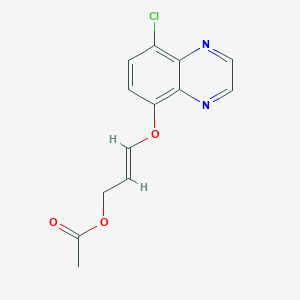
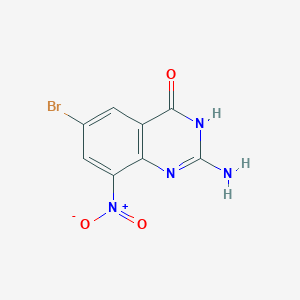
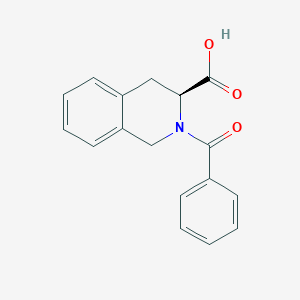


![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
